2-Chloro-N-(2-(5-fluoropyrimidin-2-yl)ethyl)acetamide
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Overview
Description
2-Chloro-N-(2-(5-fluoropyrimidin-2-yl)ethyl)acetamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group, a fluoropyrimidine moiety, and an acetamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-(5-fluoropyrimidin-2-yl)ethyl)acetamide typically involves the reaction of 2-chloro-5-fluoropyrimidine with ethylamine, followed by acylation with chloroacetyl chloride. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) to facilitate the formation of the C-N bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-(5-fluoropyrimidin-2-yl)ethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are typical.
Major Products
Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(2-(5-fluoropyrimidin-2-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-(5-fluoropyrimidin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or proteins, leading to inhibition of enzymatic activity or disruption of cellular processes. The chloro group can facilitate binding to target sites through covalent interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-Chloro-N-(2-(5-fluoropyrimidin-2-yl)ethyl)acetamide.
5-Fluoro-2-cyano pyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C8H9ClFN3O |
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Molecular Weight |
217.63 g/mol |
IUPAC Name |
2-chloro-N-[2-(5-fluoropyrimidin-2-yl)ethyl]acetamide |
InChI |
InChI=1S/C8H9ClFN3O/c9-3-8(14)11-2-1-7-12-4-6(10)5-13-7/h4-5H,1-3H2,(H,11,14) |
InChI Key |
QQGVSDXOEFYBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)CCNC(=O)CCl)F |
Origin of Product |
United States |
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